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molecular formula C8H7BrO2 B072681 5'-Bromo-2'-hydroxyacetophenone CAS No. 1450-75-5

5'-Bromo-2'-hydroxyacetophenone

Cat. No. B072681
M. Wt: 215.04 g/mol
InChI Key: HQCCNFFIOWYINW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05620991

Procedure details

13.31 g of 2-acetyl-4-bromophenol, 11.0 g of ethyl bromoacetate and 9.7 g of anhydrous potassium carbonate were refluxed under heating in 70 ml of acetone for 2 hours. Insoluble materials were removed by filtration, and the resulting filtrate was concentrated and dried. The residue thus obtained was dissolved in chloroform, washed with water, and then dried to remove the solvent. The thus treated residue was washed with a mixed solvent system of ethanol and n-hexane to isolate insoluble crystals by filtration. In this way, 16.82 g of ethyl (2-acetyl-4-bromophenyl)oxyacetate was obtained in the form of colorless plate crystals.
Quantity
13.31 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[C:8]([Br:10])[CH:7]=[CH:6][C:5]=1[OH:11])(=[O:3])[CH3:2].Br[CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O.C(Cl)(Cl)Cl>[C:1]([C:4]1[CH:9]=[C:8]([Br:10])[CH:7]=[CH:6][C:5]=1[O:11][CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15])(=[O:3])[CH3:2] |f:2.3.4|

Inputs

Step One
Name
Quantity
13.31 g
Type
reactant
Smiles
C(C)(=O)C1=C(C=CC(=C1)Br)O
Name
Quantity
11 g
Type
reactant
Smiles
BrCC(=O)OCC
Name
Quantity
9.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
70 mL
Type
solvent
Smiles
CC(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Insoluble materials were removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the resulting filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The residue thus obtained
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to remove the solvent
WASH
Type
WASH
Details
The thus treated residue was washed with a mixed solvent system of ethanol and n-hexane
CUSTOM
Type
CUSTOM
Details
to isolate insoluble crystals
FILTRATION
Type
FILTRATION
Details
by filtration

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1=C(C=CC(=C1)Br)OCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 16.82 g
YIELD: CALCULATEDPERCENTYIELD 90.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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